molecular formula C17H21N5O2S2 B2647229 2-((5-(4-(3,4-Dimethylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105197-90-7

2-((5-(4-(3,4-Dimethylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2647229
CAS No.: 1105197-90-7
M. Wt: 391.51
InChI Key: QNCYVTIGHLRMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-(3,4-Dimethylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a 1,3,4-thiadiazole heterocycle, a scaffold widely recognized in the development of bioactive compounds . This core is strategically functionalized with a piperazinyl group, a privileged structure in drug discovery known to influence pharmacokinetics and receptor binding, which is further substituted with a 3,4-dimethylbenzoyl moiety . The molecular framework suggests potential for diverse research applications. Compounds featuring the 1,3,4-thiadiazole nucleus have been extensively investigated as apoptosis inducers via the caspase pathway, indicating a promising avenue for oncological research . Furthermore, related molecular architectures that combine specific heterocycles with benzoyl-piperazine motifs have been explored for their capacity to modulate cellular determination and differentiation by inhibiting inhibitors of basic helix-loop-helix (bHLH) transcription factors . This mechanism presents a compelling research tool for studying developmental biology, neurogenesis, and myogenesis. Researchers are encouraged to evaluate this compound as a key intermediate or active probe in the development of novel therapeutic agents for a range of diseases, leveraging its complex and multifunctional design.

Properties

IUPAC Name

2-[[5-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c1-11-3-4-13(9-12(11)2)15(24)21-5-7-22(8-6-21)16-19-20-17(26-16)25-10-14(18)23/h3-4,9H,5-8,10H2,1-2H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCYVTIGHLRMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-(4-(3,4-Dimethylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with potential pharmacological applications. Its structure incorporates several bioactive moieties, including a piperazine ring and a thiadiazole derivative, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N5O2S2 with a molecular weight of 391.51 g/mol. The compound features a piperazine ring linked to a thiadiazole moiety, which is often associated with antimicrobial and anti-inflammatory properties .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies typically utilize methods like serial dilution to assess minimum inhibitory concentrations (MICs) .

Anti-Alzheimer Potential

A study focusing on benzothiazole-thiadiazole derivatives highlighted the potential of similar compounds in treating Alzheimer's disease. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. The findings suggest that modifications to the thiadiazole structure can enhance AChE inhibition .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may interact favorably with specific receptors involved in neurological pathways and inflammation .

Case Studies and Research Findings

StudyFocusFindings
Anti-Alzheimer Study Evaluation of AChE inhibitionCompound demonstrated significant inhibition compared to control .
Antibacterial Evaluation Activity against bacterial strainsShowed comparable efficacy to standard antibiotics .
Molecular Docking Analysis Binding interactions with targetsPredicted high binding affinity for AChE and other neurological targets .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The introduction of the piperazine ring may enhance these properties by improving interaction with microbial targets.
  • Anticancer Potential : Thiadiazole derivatives have been investigated for their anticancer activities. The ability of this compound to inhibit cancer cell proliferation has been suggested in preliminary studies, making it a candidate for further exploration in oncology.
  • CNS Activity : The piperazine component is often associated with central nervous system (CNS) activity. Compounds containing piperazine have been studied for their anxiolytic and antidepressant effects. This suggests that 2-((5-(4-(3,4-Dimethylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide may also possess similar CNS-modulating properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:

  • Thiadiazole Ring : Modifications to the thiadiazole ring can significantly affect biological activity. Variations in substituents on the ring can lead to enhanced potency against specific targets.
  • Piperazine Substituents : The type and position of substituents on the piperazine ring influence the compound's pharmacokinetic profile and receptor binding affinity.

Case Studies

Several case studies have reported on the applications of similar compounds:

Study ReferenceApplicationFindings
Anticancer ActivityDemonstrated inhibition of tumor growth in vitro; further studies suggested potential for in vivo efficacy.
CNS ActivityInvestigated as a potential anxiolytic; showed promise in animal models for reducing anxiety-like behaviors.
Antimicrobial PropertiesEffective against multiple bacterial strains; suggested mechanism involves disruption of cell wall synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key structural analogs, highlighting substituent variations, molecular formulas, melting points, and reported activities:

Compound Name/ID Substituent on Piperazine Molecular Formula Melting Point (°C) Biological Activity Evidence Source
Target Compound 3,4-Dimethylbenzoyl C₂₁H₂₄N₆O₂S₂* Not reported Hypothesized anticancer/antimicrobial N/A
4g (N-(5-(4-Cl-Ph)-Thiadiazol-2-yl)-2-(4-(4-F-Ph)piperazin-1-yl)acetamide) 4-Fluorophenyl C₂₁H₁₉ClFN₅O₂S 203–205 Anticancer (in vitro screening)
ASN90 Benzo[d][1,3]dioxol-5-yl C₂₀H₂₂N₆O₃S₂ Not reported O-GlcNAcase (OGA) inhibitor
4c (N-(5-(4-Cl-Ph)-Thiadiazol-2-yl)-2-(4-Ph-piperazin-1-yl)acetamide) Phenyl C₂₁H₂₁ClN₆OS 214–216 Anticancer (in vitro screening)
Compound 3 (N-(4-Cl-Ph)-2-[(5-(4-NO₂-Ph-amino)-Thiadiazol-2-yl)thio]acetamide) 4-Nitrophenylamino C₁₇H₁₃ClN₆O₃S₂ Not reported Apoptosis induction (C6 glioma)
4j (N-(6-Me-Bthiazol-2-yl)-2-[(5-(4-Cl-Ph-ureido)-Thiadiazol-2-yl)thio]acetamide) 4-Chlorophenylureido C₂₀H₁₆ClN₇O₂S₂ 261–263 Antiproliferative

*Estimated molecular formula based on structural analogy to (C₂₂H₂₆N₆O₅S₂) with substitution of methoxy (-OCH₃) to methyl (-CH₃) groups.

Key Observations:
  • Substituent Effects :

    • Electron-Withdrawing Groups (EWGs) : Compounds with nitro (e.g., 3 ) or chloro (e.g., 4j ) substituents exhibit enhanced apoptosis induction or antiproliferative activity, likely due to increased electrophilicity and target binding.
    • Hydrophobic Groups : The target compound’s 3,4-dimethylbenzoyl group may improve membrane permeability compared to polar methoxy or nitro analogs (e.g., ).
    • Heterocyclic Moieties : ASN10’s benzo[d][1,3]dioxol-5-yl group contributes to OGA inhibition, a distinct mechanism compared to anticancer thiadiazoles .
  • Melting Points :

    • Higher melting points (e.g., 214–216°C for 4c ) correlate with rigid aromatic substituents, while bulkier hydrophobic groups (e.g., 3,4-dimethylbenzoyl) may reduce crystallinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.